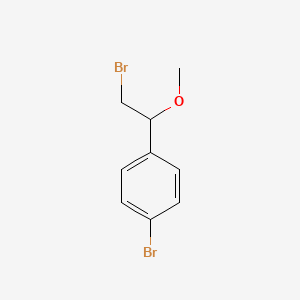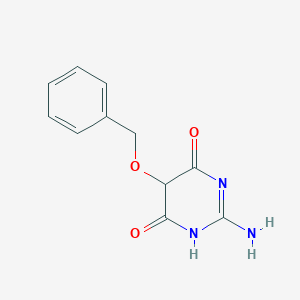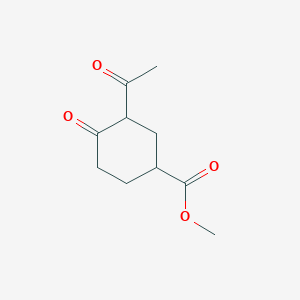![molecular formula C8H2Br2O4S2 B13074953 2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid is a brominated derivative of thieno[3,2-b]thiophene, a heterocyclic compound containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid typically involves the bromination of thieno[3,2-b]thiophene derivatives. One common method includes the bromination of thieno[3,2-b]thiophene-2-carboxylic acid using bromine in water and acetic acid . Another approach involves the halogen dance reaction of 2,5-dibromothieno[3,2-b]thiophene with lithium diisopropyl amide (LDA) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis can be achieved by optimizing the reaction conditions used in laboratory-scale syntheses, such as controlling the temperature, reaction time, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be selectively reduced to form different derivatives.
Common Reagents and Conditions
Bromination: Bromine in water and acetic acid.
Reduction: Zinc in acetic acid.
Major Products Formed
Substitution Products: Various substituted thieno[3,2-b]thiophene derivatives.
Reduction Products: 3,6-dibromothieno[3,2-b]thiophene.
Scientific Research Applications
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid has several scientific research applications, including:
Organic Electronics: Used as a building block for semiconducting materials and conjugated polymers.
Photovoltaic Materials: Employed in the synthesis of conjugated photovoltaic materials.
Supramolecular Chemistry: Utilized in the synthesis of supramolecules.
Mechanism of Action
The mechanism of action of 2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s bromine atoms and thiophene rings play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid is unique due to its specific bromination pattern and carboxylic acid functional groups, which provide distinct electronic properties and reactivity compared to other thieno[3,2-b]thiophene derivatives.
Properties
Molecular Formula |
C8H2Br2O4S2 |
|---|---|
Molecular Weight |
386.0 g/mol |
IUPAC Name |
2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid |
InChI |
InChI=1S/C8H2Br2O4S2/c9-5-1(7(11)12)3-4(16-5)2(8(13)14)6(10)15-3/h(H,11,12)(H,13,14) |
InChI Key |
DDOGSJWBQYTGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC2=C1SC(=C2C(=O)O)Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)

![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)





![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)


![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
